4-(Bromomethyl)-1,2-bis(trifluoromethoxy)benzene
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Overview
Description
4-(Bromomethyl)-1,2-bis(trifluoromethoxy)benzene is an organic compound with the molecular formula C9H7BrF6O2 It is characterized by the presence of a bromomethyl group and two trifluoromethoxy groups attached to a benzene ring
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of drugs with antiviral activities , suggesting potential interactions with viral proteins or enzymes.
Mode of Action
It’s known that benzyl bromides can act as alkylating agents, reacting with nucleophilic sites on target molecules . The trifluoromethoxy groups may enhance the electrophilicity of the benzyl bromide, facilitating these reactions.
Biochemical Pathways
Based on its potential use in antiviral drug synthesis , it may interfere with viral replication or protein synthesis pathways.
Pharmacokinetics
Its solubility in organic solvents such as chloroform and methanol suggests that it may be well-absorbed in the body
Result of Action
As a potential antiviral agent , it may inhibit viral replication or disrupt viral protein synthesis, leading to a decrease in viral load.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3,4-Bis(trifluoromethoxy)benzyl bromide. For instance, its reactivity may be affected by the pH and temperature of its environment . Additionally, exposure to moisture or incompatible substances could lead to degradation or hazardous reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-1,2-bis(trifluoromethoxy)benzene typically involves the bromination of 1,2-bis(trifluoromethoxy)benzene. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process. Additionally, the purification of the product is typically achieved through recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-1,2-bis(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The bromomethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
4-(Bromomethyl)-1,2-bis(trifluoromethoxy)benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Employed in the development of fluorinated materials with unique properties such as high thermal stability and chemical resistance.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals due to its ability to introduce trifluoromethoxy groups, which can enhance the bioavailability and metabolic stability of drug candidates.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)benzyl bromide
- 1-Bromo-4-(trifluoromethoxy)benzene
- 3-Bromobenzotrifluoride
Uniqueness
4-(Bromomethyl)-1,2-bis(trifluoromethoxy)benzene is unique due to the presence of two trifluoromethoxy groups, which impart distinct electronic and steric properties compared to similar compounds with only one trifluoromethoxy group or other substituents. This makes it particularly useful in applications requiring high chemical stability and specific reactivity patterns.
Properties
IUPAC Name |
4-(bromomethyl)-1,2-bis(trifluoromethoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF6O2/c10-4-5-1-2-6(17-8(11,12)13)7(3-5)18-9(14,15)16/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COWXCGDEUBIJIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)OC(F)(F)F)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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